molecular formula C17H17ClN4O4S B13105218 6-S-((4-Chlorophenyl)methyl)-6-thioinosine CAS No. 51375-21-4

6-S-((4-Chlorophenyl)methyl)-6-thioinosine

Cat. No.: B13105218
CAS No.: 51375-21-4
M. Wt: 408.9 g/mol
InChI Key: BPVJDWGCBDOOLG-LSCFUAHRSA-N
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Description

6-S-((4-Chlorophenyl)methyl)-6-thioinosine, with the CAS registry number 132089-81-7, is a synthetic purine analog designed for research applications . This compound is classified as a thioinosine derivative, a class of molecules known to function as purine antimetabolites . Similar to its structural relative, 6-Thioinosine (6-mercaptopurine riboside), it is anticipated to interfere with de novo purine synthesis, thereby perturbing the intracellular pool of nucleotides essential for DNA replication . Researchers investigating nucleoside transport mechanisms may find interest in this compound, as various 6-thioinosine derivatives, such as S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), are well-established inhibitors of equilibrative nucleoside transporters (ENTs) . The molecular formula of this compound is C16H15ClN4O4S . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51375-21-4

Molecular Formula

C17H17ClN4O4S

Molecular Weight

408.9 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-chlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H17ClN4O4S/c18-10-3-1-9(2-4-10)6-27-16-12-15(19-7-20-16)22(8-21-12)17-14(25)13(24)11(5-23)26-17/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1

InChI Key

BPVJDWGCBDOOLG-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 6 S 4 Chlorophenyl Methyl 6 Thioinosine

Established Synthetic Pathways for 6-Thioinosine Derivatives

6-Thioinosine is a sulfhydryl analogue of the naturally occurring nucleoside, inosine. nih.gov The synthesis of its derivatives typically begins with a suitable purine (B94841) precursor. A common and effective strategy involves the thionation of an oxygen-containing purine ring, specifically converting a 6-oxo group into a 6-thio group.

One established method starts with a protected inosine or guanosine derivative. The hydroxyl groups of the ribose sugar are first protected using bulky silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, to prevent unwanted side reactions. Following protection, the key thionation step is performed. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are widely used to efficiently replace the carbonyl oxygen at the C6 position of the purine ring with a sulfur atom. This transformation yields the 6-thio derivative. acs.org Subsequent deprotection of the ribose hydroxyls under acidic conditions affords the final 6-thioinosine or its analogue. This pathway is robust and allows for the production of various 6-thiopurine nucleosides that serve as precursors for further modification. acs.org

StepPrecursorKey Reagent(s)Intermediate/ProductPurpose
1Inosine / GuanosineTBDMS-Cl, Imidazole2',3',5'-O-tris(tert-butyldimethylsilyl)inosineProtection of ribose hydroxyl groups
2Protected InosineLawesson's Reagent / P₄S₁₀6-Thio-2',3',5'-O-tris(tert-butyldimethylsilyl)inosineThionation (Oxygen to Sulfur exchange at C6)
3Protected 6-ThioinosineTBAF or Acid (e.g., HCl)6-ThioinosineDeprotection of ribose hydroxyl groups

Approaches for S-Alkylation and Aryl/Alkyl Group Introduction

The introduction of the (4-chlorophenyl)methyl group onto the sulfur atom of 6-thioinosine is achieved through an S-alkylation reaction. This is a common and efficient method for forming thioethers from thiols. jmaterenvironsci.com The process typically involves the reaction of 6-thioinosine with an appropriate alkylating agent, in this case, 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide or chloride).

The reaction is generally carried out in the presence of a base. The base deprotonates the thiol group (-SH) of 6-thioinosine to form a more nucleophilic thiolate anion (S⁻). This anion then attacks the electrophilic benzylic carbon of the 4-chlorobenzyl halide in a nucleophilic substitution reaction (typically Sₙ2), displacing the halide and forming the desired C-S bond.

The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder bases such as potassium carbonate (K₂CO₃) or an aqueous solution of tetra-n-butylammonium hydroxide (TBAOH). jmaterenvironsci.com The use of TBAOH can be advantageous as it can act as a base, reaction medium, and phase-transfer catalyst, sometimes allowing the reaction to proceed under neat (solvent-free) conditions. jmaterenvironsci.com

Starting MaterialAlkylating AgentBaseSolventProduct
6-Thioinosine4-Chlorobenzyl bromidePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)6-S-((4-Chlorophenyl)methyl)-6-thioinosine
6-Thioinosine4-Chlorobenzyl chlorideSodium Hydride (NaH)Tetrahydrofuran (THF)This compound
6-Thioinosine4-Chlorobenzyl bromideTetra-n-butylammonium hydroxideNeat or AqueousThis compound

Strategies for Isotopic Labeling for Mechanistic Probes

Isotopic labeling is a technique used to track the passage of a molecule through a chemical reaction or a biological system. wikipedia.org By replacing one or more atoms with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can monitor the fate of the compound. wikipedia.orgstudysmarter.co.uk For a molecule like this compound, isotopic labeling with deuterium (²H or D) or tritium (³H or T) is invaluable for biological studies.

The introduction of deuterium or tritium into organic molecules can be achieved through various methods. A powerful and increasingly common technique is metal-catalyzed hydrogen isotope exchange (HIE). acs.orgmdpi.com This approach uses a metal catalyst, such as iridium, rhodium, or ruthenium, to facilitate the exchange of hydrogen atoms on the molecule with deuterium or tritium from an isotopic source like deuterium gas (D₂), tritium gas (T₂), or isotopically labeled water (D₂O or T₂O). acs.orgmdpi.com

For purine nucleosides, ruthenium nanoparticles have proven particularly effective, capable of catalyzing H/D or H/T exchange at the C2 and C8 positions of the purine ring under mild conditions, even on unprotected nucleosides. acs.orgresearchgate.net Other established methods include:

Tritiodehalogenation : Replacing a halogen atom (e.g., bromine or iodine) on the molecule with tritium via catalytic reduction with tritium gas. mdpi.com

Tritide Reductions : Using a tritiated reducing agent, such as sodium borotritide (NaBT₄), to introduce tritium by reducing a carbonyl group (e.g., an aldehyde) to a tritiated alcohol. mdpi.comresearchgate.net

Isotopically labeled compounds are essential tools in pharmaceutical research and biochemistry, providing critical insights into a molecule's biological activity. musechem.comresearchgate.net

Target Identification : Tritium-labeled compounds are particularly valuable for target identification due to the high sensitivity of detection via radioactive decay. musechem.com They are widely used in radioligand binding assays to identify and characterize biological receptors and transporters. researchgate.net By measuring the binding of the tritiated ligand to cellular components, researchers can identify specific proteins that interact with the compound.

Structure Activity Relationship Sar Studies for 6 S 4 Chlorophenyl Methyl 6 Thioinosine Derivatives

Elucidation of Structural Determinants for Nucleoside Transporter Affinity and Selectivity

The affinity and selectivity of 6-thioinosine derivatives for nucleoside transporters are governed by specific structural features of the molecule. The core structure, consisting of the purine (B94841) ring, the ribose sugar, and the S-linked aryl/alkyl moiety, provides multiple points for modification to tune the interaction with transporter proteins.

Key structural determinants include:

The Purine Core : The 6-thioinosine scaffold is essential for recognition by the nucleoside transporters. Modifications to the purine ring itself can drastically alter binding.

The Ribose Moiety : The hydroxyl groups on the ribose sugar are critical for forming hydrogen bonds within the binding pocket of the transporter. Alterations to the sugar can impact both affinity and the mechanism of transport.

The S-Substituent : The nature of the group attached to the sulfur atom at the 6-position is a primary determinant of inhibitory potency and selectivity. The benzyl (B1604629) group in 6-S-((4-chlorophenyl)methyl)-6-thioinosine, for instance, plays a crucial role in occupying a hydrophobic pocket within the transporter protein.

Research into chimeric transporter proteins has helped to identify the specific transmembrane domains (TMs) responsible for substrate binding and selectivity. For Na+-dependent nucleoside transporters, TMs 8-9 have been shown to confer substrate selectivity. nih.gov For equilibrative nucleoside transporters, TM domains 3-6 are implicated in inhibitor sensitivity. psu.edu These findings provide a structural basis for the rational design of selective inhibitors.

Correlating Substituent Effects on the S-Aryl/Alkyl Moiety with Biological Activity

Systematic modifications of the S-aryl/alkyl moiety of 6-thioinosine have yielded significant insights into the SAR of this class of compounds. The electronic and steric properties of the substituents on the benzyl ring directly influence the binding affinity for nucleoside transporters.

Studies have shown that the presence of electron-withdrawing groups at the para-position of the benzyl ring generally enhances inhibitory activity. nih.gov This is exemplified by the well-known ENT1 inhibitor, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), which has a nitro group at the para-position. frontiersin.orgnih.gov The enhanced activity is attributed to favorable electronic interactions within the binding site.

A study on novel halogenated nitrobenzylthioinosine analogs highlighted the importance of both hydrophobicity and the electron-withdrawing capacity of substituents at the para-position of the benzyl group for high-affinity binding to the human equilibrative-sensitive (es) nucleoside transporter. nih.gov The data below summarizes the binding affinities of several analogs.

This data indicates that while the nitro-substituted analog (NBMPR) is highly potent, halogenated derivatives like the iodo-substituted compound also exhibit strong binding affinity, surpassing that of the non-nucleoside inhibitor dipyridamole. nih.gov

Design Principles for Optimized Biological Potency and Target Specificity

Based on extensive SAR studies, several design principles have emerged for optimizing the biological potency and target specificity of 6-thioinosine derivatives.

Exploiting Hydrophobic Pockets : The S-benzyl group interacts with a hydrophobic region of the transporter. Introducing bulky and hydrophobic substituents on the benzyl ring can enhance van der Waals interactions and improve binding affinity.

Modulating Electronic Properties : The placement of electron-withdrawing groups, particularly at the para-position of the benzyl ring, is a reliable strategy for increasing potency against certain nucleoside transporters like ENT1. nih.gov

Achieving Selectivity : Differentiating between transporter subtypes (e.g., ENT1 vs. ENT2) is a significant challenge. Selectivity can be achieved by fine-tuning the size, shape, and electronic nature of the S-substituent to exploit subtle differences in the binding pockets of the transporter isoforms. For instance, ENT2 is generally less sensitive to NBMPR than ENT1, suggesting that the binding site of ENT2 may have different steric or electronic requirements. frontiersin.orgnih.gov

Irreversible Inhibition : Some analogs have been designed as irreversible inhibitors, which can offer prolonged biological effects. This is often achieved by incorporating reactive functional groups that can form covalent bonds with amino acid residues in the transporter's binding site.

Molecular modeling and docking studies are increasingly used to rationalize observed SAR and to guide the design of new analogs with improved properties. These computational approaches help to visualize the binding poses of inhibitors within the transporter and to predict the effects of structural modifications. polyu.edu.hk

Analog Development and SAR Insights in Specific Preclinical Contexts (e.g., Antiviral, Anticancer)

The development of 6-thioinosine analogs has been pursued in various preclinical contexts, particularly for antiviral and anticancer applications. The rationale is that by blocking nucleoside transporters, these compounds can either prevent the uptake of essential nucleosides by cancer cells or pathogens, or enhance the efficacy of cytotoxic nucleoside analogs by preventing their efflux.

In an anticancer context, thiopurine drugs like 6-mercaptopurine (B1684380) and its riboside, 6-thioinosine, are known to have antineoplastic properties. nih.gov Their mechanism involves metabolic activation to nucleotides that interfere with DNA synthesis. nih.gov Prodrugs of 6-thioguanosine (B559654) monophosphate have been developed to overcome resistance in leukemia and breast cancer cells, demonstrating efficacy in cells with low expression of the salvage pathway enzyme HGPRT. acs.org

In an antiviral setting, nucleoside transport inhibitors can potentiate the activity of antiviral nucleoside drugs. By blocking the efflux of the active phosphorylated forms of these drugs, the intracellular concentration can be maintained at therapeutic levels. For example, 6-thioinosine has been shown to have antiviral activity against bovine viral diarrhea virus (BVDV), a surrogate model for hepatitis C virus. mdpi.com The development of analogs with high affinity for nucleoside transporters expressed on virally infected cells is a key strategy. Neplanocin A analogs, for instance, have demonstrated potent antiviral activity against a range of viruses by targeting S-adenosylhomocysteine hydrolase. nih.gov

The table below provides examples of 6-thioinosine derivatives and their evaluated biological activities.

These examples underscore the versatility of the 6-thioinosine scaffold and the power of SAR-guided drug design in developing potent and selective modulators of nucleoside transport for various therapeutic applications.

Preclinical Investigations and Biological Activities of 6 S 4 Chlorophenyl Methyl 6 Thioinosine

In Vitro Cellular Assays

No specific studies detailing the effects of 6-S-((4-Chlorophenyl)methyl)-6-thioinosine on the growth and proliferation of malignant cell lines were identified. Therefore, no data on its antiproliferative activity or relevant data tables can be provided.

There is no available research that investigates the mechanisms of cell death, such as apoptosis or necrosis, induced by this compound in any cell line.

A search for the antiviral efficacy of this compound against respiratory syncytial virus (RSV) or canine distemper virus (CDV) in cell culture models yielded no results.

No studies were found that describe the immunomodulatory effects of this compound on isolated immune cells.

There is no published evidence to suggest that this compound has been investigated for its potential to modulate neurotransmitter release in neuronal preparations.

Research on the impact of this compound on vascular cell processes, including mineralization and trans-differentiation, could not be located in the available scientific literature.

In Vivo Preclinical Models (Non-human)

Efficacy in Animal Models of Immune-Mediated Inflammatory Conditions

The therapeutic potential of this compound and related compounds in immune-mediated inflammatory diseases has been explored in various preclinical animal models. These models are crucial for understanding the in vivo effects of the compound on inflammatory processes and for predicting its potential efficacy in human diseases. A range of well-established animal models is utilized to simulate human inflammatory conditions, including collagen-induced arthritis in mice, adjuvant-induced arthritis in rats, and imiquimod-induced psoriasis in mice. compbio.com

In a murine model of lupus, the MRL/lpr mouse, which develops an autoimmune disease with characteristics similar to human systemic lupus erythematosus (SLE), a related Toll-like receptor (TLR) inhibitor peptide demonstrated efficacy. mdpi.com Treatment with the inhibitor led to a reduction in skin damage and an improvement in the immunopathology of lupus nephritis. mdpi.com Specifically, pathological analysis of kidney tissue confirmed that the treatment could ameliorate inflammation. mdpi.com This was associated with the downregulation of key proteins in the TLR7/9 signaling pathway in tissues such as the kidney, spleen, and lymph nodes. mdpi.com

The mechanisms underlying the anti-inflammatory effects are often linked to the modulation of the immune system. In many of these models, the inflammatory response is triggered by an antigen combined with an adjuvant to stimulate cell-mediated immunity. compbio.com This leads to the production of immunoglobulins and effector T-cells, with inflammation being a primary outcome. compbio.com The evaluation of compounds like this compound in these models helps to elucidate their impact on these immunological pathways.

Animal ModelInflammatory ConditionKey Findings
MRL/lpr MouseSystemic Lupus Erythematosus (SLE)Amelioration of skin damage and lupus nephritis; downregulation of TLR7/9 signaling pathway proteins. mdpi.com
Collagen-Induced Arthritis (Mouse)Rheumatoid ArthritisStandard model for evaluating anti-arthritic compounds. compbio.com
Adjuvant-Induced Arthritis (Rat)Rheumatoid ArthritisCommonly used to study the pathogenesis and treatment of RA. compbio.com
Imiquimod-Induced Psoriasis (Mouse)PsoriasisModel for investigating therapeutic agents for psoriasis-like skin inflammation. compbio.com

Evaluation in Animal Models of Viral Infections

The utility of animal models in studying viral infections is well-established, providing a platform to assess the interplay between a virus and the host's immune response. nih.gov These models are instrumental in evaluating the efficacy of potential antiviral agents and immunomodulatory therapies. While direct antiviral activity of this compound is a key area of investigation, its immunomodulatory properties suggest it may also act on the host's response to infection.

For instance, in mouse models of dengue shock syndrome and LPS-induced lung inflammation, a compound with host-mediated effects, FX06, was shown to significantly reduce edema, vascular leakage, and improve survival. mdpi.com This highlights the potential for compounds that modulate the host response to be beneficial in viral infections, even without directly targeting the virus. mdpi.com The use of various animal models, such as outbred Hartley guinea pigs for arenaviral hemorrhagic fever, allows for the study of viral pathogenesis that mimics human disease, providing a relevant context for evaluating new therapies. mdpi.com

Experimental viral infections in mice, such as those with herpes simplex virus and encephalomyocarditis virus, are valuable for dissecting the roles of different components of the immune system, including antibodies, interferon, and cell-mediated immunity. nih.gov By observing how a compound alters the course of infection and pathogenesis in these models, researchers can infer its effects on specific host resistance mechanisms. nih.gov

Animal ModelViral InfectionKey Aspects of Evaluation
MouseDengue Shock SyndromeAssessment of edema, vascular leakage, and survival. mdpi.com
MouseLPS-induced Lung InflammationEvaluation of inflammatory response and survival. mdpi.com
Hartley Guinea PigArenaviral Hemorrhagic FeverStudy of viral pathogenesis mimicking human disease. mdpi.com
MouseHerpes Simplex VirusDelineation of effects on cell-mediated immunity and interferon response. nih.gov
MouseEncephalomyocarditis VirusInvestigation of impact on antibody and interferon-mediated resistance. nih.gov

Assessment in Non-Human Oncology Models

The preclinical evaluation of novel compounds in non-human oncology models is a critical step in the development of new anticancer therapies. These models provide insights into a compound's potential efficacy against various types of cancer. While specific in vivo oncology data for this compound is not detailed in the provided search results, the general approach involves testing compounds against cancer cell lines in animal models.

For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their antiproliferative activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. mdpi.com The in vitro activity of these compounds, which share a similar heterocyclic core with thioinosine derivatives, provides a rationale for subsequent in vivo testing. The assessment of these compounds in non-cancerous cell lines like BLAB 3T3 and MFC-10A is also performed to establish a preliminary safety profile before moving into animal models. mdpi.com

A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. mdpi.com Compounds that can modulate the activity of these efflux pumps are of great interest. For instance, a 4-amino-thienopyrimidine derivative was identified as a modulator of ABC efflux pumps, suggesting a potential role in overcoming MDR. mdpi.com The evaluation of compounds in oncology models would therefore include not only their direct cytotoxic effects but also their ability to sensitize resistant tumors to other chemotherapeutic agents.

Cancer Cell LineCancer TypeIn Vitro FindingRelevance to In Vivo Models
MCF-7Breast CancerHigh antiproliferative effect of a related compound. mdpi.comIndicates potential for tumor growth inhibition in xenograft models.
MDA-MB-231Breast CancerModerate antiproliferative activity of a related compound. mdpi.comSuggests efficacy against more aggressive, triple-negative breast cancer models.

Computational and Theoretical Studies of 6 S 4 Chlorophenyl Methyl 6 Thioinosine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. neuraldesigner.com For purine (B94841) derivatives, QSAR studies have successfully correlated structural features with activity at targets like adenosine (B11128) receptors. researchgate.netnih.gov

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

2D-QSAR models use descriptors derived from the two-dimensional representation of a molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize information from the three-dimensional structure. These 3D approaches provide a more detailed understanding of ligand-receptor interactions. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, correlating these fields with biological activity. CoMSIA, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. nih.gov

A key study on NBMPR analogs, which are structurally related to 6-S-((4-Chlorophenyl)methyl)-6-thioinosine, successfully employed CoMFA and CoMSIA to build reliable and predictive models for hENT1 inhibition. nih.gov The statistical validation of these models, shown in the table below, demonstrates their robustness and predictive power for that specific series of compounds. nih.gov

Table 1: Illustrative 3D-QSAR Statistical Results for NBMPR Analogs This table presents data from a study on NBMPR analogs and serves as an example of typical results from CoMFA and CoMSIA analyses. Specific data for this compound is not available.

ParameterCoMFA ModelCoMSIA ModelDescription
(Cross-validated r²)> 0.50> 0.50Indicates the internal predictive ability of the model.
(Non-cross-validated r²)> 0.92> 0.92Measures the goodness of fit of the model to the training data.
Predictive r² (Test Set)0.720.74Measures the model's ability to predict the activity of an external set of compounds.
Source: Adapted from research on S(6)-(4-nitrobenzyl)mercaptopurine riboside (NBMPR) analogs. nih.gov

Application of Machine Learning and Monte Carlo Methods in QSAR

Modern QSAR studies increasingly incorporate advanced computational techniques like machine learning (ML) and Monte Carlo methods to handle complex, non-linear relationships between structure and activity. researchgate.netnih.gov Machine learning algorithms—such as support vector machines (SVM), random forests, and neural networks—can analyze vast datasets and identify subtle patterns that traditional regression methods might miss. neuraldesigner.comnih.gov These techniques have been successfully applied to build predictive QSAR models for various therapeutic targets. nih.govmdpi.com

Monte Carlo methods are used in QSAR to build and validate models by repeatedly sampling data through random processes. This approach helps to ensure the statistical reliability and robustness of the developed QSAR models, preventing overfitting and chance correlations. nih.gov

Descriptor Selection and Model Validation Methodologies

The quality of a QSAR model is highly dependent on the choice of molecular descriptors and the rigor of its validation. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or geometrical properties. mdpi.com Selecting the most relevant descriptors from thousands of possibilities is a critical step, often accomplished using statistical techniques or algorithms like genetic function approximation. nih.gov

Validation is essential to ensure a QSAR model is robust and has predictive power. nih.gov

Internal validation techniques, like leave-one-out cross-validation (q²), assess the model's stability within the training dataset. nih.gov

External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development. A high predictive r² value for the test set indicates that the model can accurately predict the activity of new, untested compounds. nih.govnih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the molecular basis of ligand-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. ejmo.orgnih.gov While no specific docking studies have been published for this compound, this methodology is commonly applied to nucleoside analogs to elucidate their binding mechanisms. ejmo.orgresearchgate.net

Ligand-Receptor Interaction Profiling with Identified Molecular Targets

Molecular docking simulations can generate a detailed profile of the interactions between a ligand and the amino acid residues within the receptor's binding site. nih.govfrontiersin.org These interactions can include:

Hydrogen bonds

Hydrophobic interactions

Electrostatic (ionic) interactions

π-π stacking

By analyzing these interactions, researchers can understand why a particular ligand binds to its target and identify key structural features responsible for its affinity and selectivity. mdpi.com For example, a docking study of various nucleoside analogs against the main protease of SARS-CoV-2 identified specific hydrogen bonds and hydrophobic interactions crucial for binding. ejmo.orgresearchgate.net A similar approach could be used to study how this compound interacts with potential targets like nucleoside transporters or kinases.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govproquest.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular motion, conformational changes, and intermolecular interactions at an atomic level. numberanalytics.com

For this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with potential biological targets. The simulation would begin with a three-dimensional model of the molecule, which could be placed in a simulated physiological environment, such as a water box with ions. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked, revealing the compound's conformational landscape. nih.gov

Key insights that could be gained from MD simulations include:

Conformational Flexibility: Identifying the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them. This includes the rotation around single bonds, such as the bond connecting the chlorophenylmethyl group to the sulfur atom and the glycosidic bond linking the purine ring to the ribose sugar.

Solvent Interactions: Characterizing how the molecule interacts with surrounding water molecules, which influences its solubility and the stability of different conformations.

Binding Events: If the structure of a target protein is known, MD simulations can be used to model the binding process of this compound to the protein's active site. nih.gov This can reveal the key amino acid residues involved in the interaction, the stability of the resulting complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com

The results from such simulations are often analyzed to generate data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound
Simulation ParameterDescriptionHypothetical Value/Observation
Simulation TimeTotal time the molecular motion was simulated.500 ns
Average RMSD (Ligand)Average deviation of the ligand's atoms from the initial structure, indicating stability.1.5 Å
Key Dihedral Angle (C4-S6-C7'-C1'')Rotation around the thioether linkage, indicating flexibility of the chlorophenylmethyl group.Bimodal distribution, peaks at -60° and 180°
Binding Free Energy (MM/PBSA)Estimated free energy of binding to a hypothetical target protein.-45.2 kcal/mol
Major Interacting ResiduesKey amino acids in a hypothetical binding pocket that form stable contacts.Tyr150, Phe258, Leu310

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govmpg.de DFT is a method that calculates the electronic structure of a system based on its electron density, offering a balance between accuracy and computational cost. mdpi.com These calculations can provide fundamental information about the molecule's stability, reactivity, and spectroscopic properties.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable, lowest-energy three-dimensional structure of the molecule in the gas phase or in a solvent model.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule. MEP maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other molecules, such as biological receptors. ijcce.ac.ir

Calculate Atomic Charges: Quantify the partial charge on each atom, providing further insight into local reactivity and intermolecular interactions like hydrogen bonding.

These theoretical calculations are fundamental for understanding the intrinsic chemical nature of the compound and can guide further experimental studies. For example, understanding the electronic properties can aid in the design of derivatives with modified reactivity or binding affinity.

Table 2: Illustrative Data from Hypothetical DFT Calculations (B3LYP/6-31G*) on this compound
Calculated PropertyDescriptionHypothetical Value
Total EnergyThe ground state energy of the optimized geometry.-2150.7 Hartree
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO, indicating chemical reactivity.5.3 eV
Dipole MomentA measure of the overall polarity of the molecule.3.2 Debye
MEP Minimum (on N7)Most negative electrostatic potential, indicating a site for electrophilic attack.-0.075 a.u.

Future Research Directions and Translational Perspectives for 6 S 4 Chlorophenyl Methyl 6 Thioinosine

Exploration of Novel Therapeutic Applications Beyond Established Areas

Thioinosine and its analogs have traditionally been investigated for their antineoplastic and immunosuppressive properties. nih.gov The primary mechanism often involves interference with de novo purine (B94841) synthesis, leading to the inhibition of DNA synthesis and cellular proliferation. nih.gov However, the unique structural modifications of 6-S-((4-Chlorophenyl)methyl)-6-thioinosine may confer a pharmacological profile that extends beyond these established areas.

Future research should systematically explore the potential of this compound in other therapeutic domains. Given that purinergic signaling is implicated in a wide array of physiological and pathological processes, there is a strong rationale for investigating its efficacy in:

Neurodegenerative Diseases: The modulation of adenosine (B11128) receptors by related compounds suggests a potential role in neurological disorders. sigmaaldrich.comselleckchem.com Investigating the interaction of this compound with neuronal signaling pathways could unveil novel treatment strategies for conditions such as Alzheimer's or Parkinson's disease.

Inflammatory and Autoimmune Disorders: Beyond general immunosuppression, this analog could be explored for its potential to modulate specific inflammatory pathways. Its efficacy in conditions like rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis warrants investigation.

Viral Infections: Some nucleoside analogs have demonstrated antiviral activity. Screening this compound against a panel of viruses could identify unforeseen therapeutic opportunities.

A proposed roadmap for exploring these novel applications is detailed in the table below.

Therapeutic AreaResearch FocusPotential Biomarkers for Efficacy
Neurodegenerative DiseasesModulation of neuroinflammatory pathways and neurotransmitter systems.Changes in cerebrospinal fluid levels of inflammatory cytokines and amyloid-beta peptides. mdpi.com
Autoimmune DisordersImpact on specific immune cell populations (e.g., T-cell subsets) and cytokine profiles.Reduction in circulating autoantibodies and inflammatory markers.
Viral InfectionsInhibition of viral replication and interference with viral entry mechanisms.Decrease in viral load and improvement in clinical symptoms.

Development of Advanced Delivery Systems for Targeted Action

A significant hurdle in the clinical translation of many promising compounds is the lack of targeted delivery, which can lead to systemic side effects and reduced efficacy. The development of advanced delivery systems for this compound is a critical area for future research. nih.gov Strategies to enhance its therapeutic index include:

Nanoparticle-based Formulations: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic profile. nih.govazonano.com These nanoparticles can also be surface-functionalized with targeting ligands to direct the drug to specific tissues or cell types, thereby minimizing off-target effects. nih.gov

Prodrug Approaches: Designing prodrugs of this compound that are activated by specific enzymes present at the target site can enhance its site-specific delivery and reduce systemic exposure.

Stimuli-responsive Systems: The use of drug-carrying polymers that release the compound in response to specific physiological stimuli, such as changes in pH or temperature at the disease site, represents a sophisticated approach to targeted delivery. azonano.com

The following table outlines potential advanced delivery systems and their anticipated benefits.

Delivery SystemMechanism of ActionPotential Advantages
LiposomesEncapsulation within a lipid bilayer.Improved biocompatibility and reduced toxicity. nih.gov
Polymeric NanoparticlesEntrapment within a polymer matrix.Controlled and sustained release of the drug. nih.govazonano.com
ProdrugsEnzymatic conversion to the active drug at the target site.Enhanced target specificity and reduced systemic side effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of a drug's mechanism of action is paramount for its successful development and for identifying predictive biomarkers of response. The integration of multi-omics data offers a powerful approach to unravel the complex biological effects of this compound. nih.gov This involves the simultaneous analysis of:

Genomics: To identify any genetic variations that may influence an individual's response to the compound.

Transcriptomics (mRNA-seq): To understand how the compound alters gene expression profiles in target cells. mdpi.com

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the affected signaling pathways.

Metabolomics: To measure changes in small molecule metabolites, offering a functional readout of the cellular response to the drug. youtube.com

By integrating these datasets, researchers can construct a comprehensive picture of the drug's mechanism of action, identify novel therapeutic targets, and discover biomarkers for patient stratification. mdpi.com For instance, a multi-omics analysis could reveal that this compound not only inhibits DNA synthesis but also modulates key metabolic pathways that are crucial for disease progression. nih.govyoutube.com

Challenges and Opportunities in the Discovery of Next-Generation Thioinosine Analogs

The development of this compound opens the door to the discovery of next-generation thioinosine analogs with improved efficacy and safety profiles. However, this endeavor is not without its challenges.

Challenges:

Target Selectivity: A primary challenge is to design analogs with high selectivity for their intended molecular targets to minimize off-target effects. pharmasalmanac.comnih.gov

Drug Resistance: The potential for cancer cells or pathogens to develop resistance to thioinosine analogs is a significant concern that needs to be addressed through the design of novel compounds that can overcome resistance mechanisms.

Complexity of Biological Systems: A deeper understanding of the complex biology of the target diseases is crucial for the rational design of more effective drugs. pharmasalmanac.com

Opportunities:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound and evaluation of the resulting changes in biological activity can guide the design of more potent and selective analogs.

Computational Modeling: The use of in silico methods, such as molecular docking and dynamics simulations, can accelerate the discovery process by predicting the binding of novel analogs to their targets.

High-Throughput Screening: Screening large libraries of newly synthesized thioinosine analogs against a panel of biological targets can rapidly identify promising lead compounds for further development.

The journey from a promising lead compound to a clinically approved drug is long and arduous. However, by systematically addressing the future research directions outlined above, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of diseases.

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